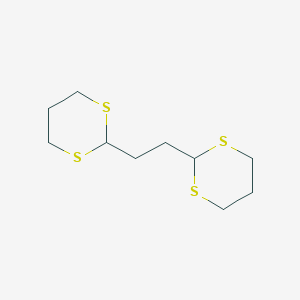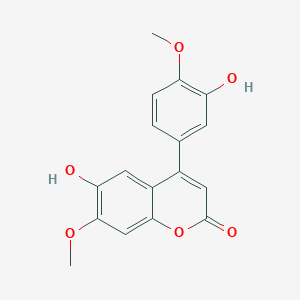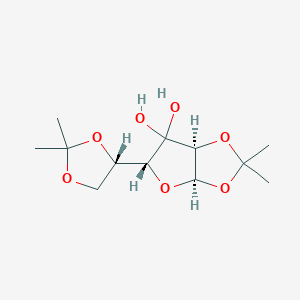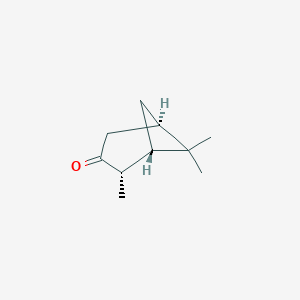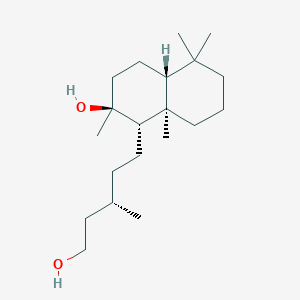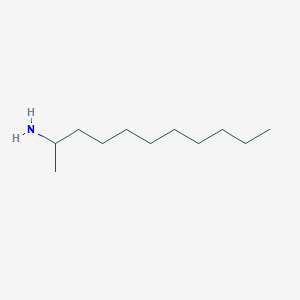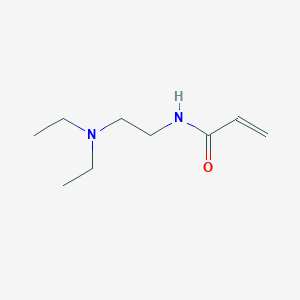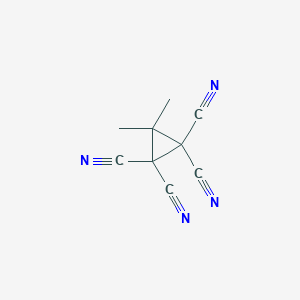
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclic compound that contains four carbon atoms and four nitrogen atoms, and its unique structure makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is not well understood, but it is believed to interact with various biological molecules, including enzymes and proteins. It may also have an effect on cellular signaling pathways, which could contribute to its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- can have a variety of biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of various signaling pathways. It may also have an effect on cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- in lab experiments is its unique structure, which allows it to interact with a wide variety of biological molecules. However, its complex synthesis process and potential toxicity may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-. These include further studies of its mechanism of action, as well as its potential use in the development of new drugs and therapeutic agents. It may also be useful in the study of various disease processes, including cancer and neurodegenerative disorders. Additionally, new synthesis methods may be developed to make this compound more easily accessible for research purposes.
Méthodes De Synthèse
The synthesis of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- involves the reaction of a cyclopropane ring with a cyanide group. This process can be achieved through a variety of methods, including the use of strong acids or bases, as well as the use of specialized catalysts.
Applications De Recherche Scientifique
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- has been used in a variety of scientific research applications, including the study of enzyme kinetics and protein-protein interactions. It has also been used as a tool for the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
13017-67-9 |
|---|---|
Nom du produit |
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- |
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
Clé InChI |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
SMILES canonique |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Autres numéros CAS |
13017-67-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
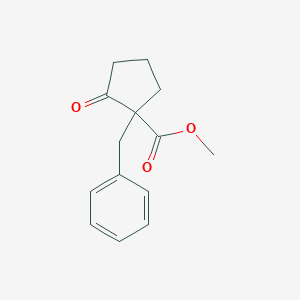
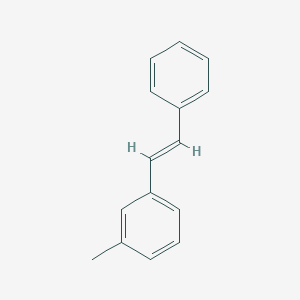
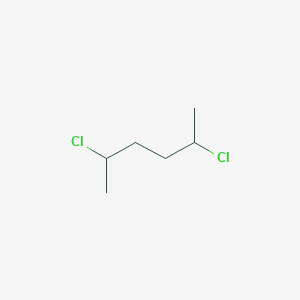
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
